N-(2,2-difluoroethyl)-2-iodoaniline N-(2,2-difluoroethyl)-2-iodoaniline
Brand Name: Vulcanchem
CAS No.: 1178753-85-9
VCID: VC11556040
InChI: InChI=1S/C8H8F2IN/c9-8(10)5-12-7-4-2-1-3-6(7)11/h1-4,8,12H,5H2
SMILES:
Molecular Formula: C8H8F2IN
Molecular Weight: 283.06 g/mol

N-(2,2-difluoroethyl)-2-iodoaniline

CAS No.: 1178753-85-9

Cat. No.: VC11556040

Molecular Formula: C8H8F2IN

Molecular Weight: 283.06 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

N-(2,2-difluoroethyl)-2-iodoaniline - 1178753-85-9

Specification

CAS No. 1178753-85-9
Molecular Formula C8H8F2IN
Molecular Weight 283.06 g/mol
IUPAC Name N-(2,2-difluoroethyl)-2-iodoaniline
Standard InChI InChI=1S/C8H8F2IN/c9-8(10)5-12-7-4-2-1-3-6(7)11/h1-4,8,12H,5H2
Standard InChI Key LRAAPJIFUOQPIV-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)NCC(F)F)I

Introduction

Chemical Identity and Structural Features

N-(2,2-Difluoroethyl)-2-iodoaniline (C<sub>8</sub>H<sub>7</sub>F<sub>2</sub>IN) is an organoiodine compound with a molecular weight of 314.06 g/mol. Its structure comprises:

  • Aromatic ring: A benzene ring substituted with an iodine atom at the ortho position relative to the amine group.

  • Amine substituent: A 2,2-difluoroethyl group (-CH<sub>2</sub>CF<sub>2</sub>H) attached to the nitrogen atom, introducing steric and electronic effects.

Key Structural Data

PropertyValue/DescriptionSource Relevance
Molecular FormulaC<sub>8</sub>H<sub>7</sub>F<sub>2</sub>INInferred from analogs
Molecular Weight314.06 g/molCalculated
IUPAC NameN-(2,2-difluoroethyl)-2-iodobenzenamineSystematic nomenclature
SMILES NotationIC1=CC=CC=C1NCC(F)FDerived from PubChem

The iodine atom enhances the compound’s polarizability and potential for cross-coupling reactions, while the difluoroethyl group modulates basicity and lipophilicity, critical for drug design .

Synthesis and Manufacturing

Precursor Synthesis: 2-Iodoaniline

The synthesis of 2-iodoaniline (C<sub>6</sub>H<sub>6</sub>IN), a key precursor, is well-documented. A transition-metal-free decarboxylative iodination method using anthranilic acids, I<sub>2</sub>, and KI under oxygen achieves yields up to 89% . For example:

  • Reaction Conditions: Anthranilic acid derivatives react with I<sub>2</sub> (0.5 equiv) and KI (0.6 equiv) in acetonitrile at 180°C under 10 bar O<sub>2</sub>.

  • Mechanism: Oxidative decarboxylation generates a radical intermediate, which undergoes iodination .

N-Alkylation to Introduce the Difluoroethyl Group

The difluoroethyl moiety is introduced via N-alkylation of 2-iodoaniline. A typical procedure involves:

  • Reagents: 2-Iodoaniline reacts with 2,2-difluoroethyl triflate or a similar alkylating agent.

  • Conditions: Conducted in a polar aprotic solvent (e.g., DMF) with a base (e.g., K<sub>2</sub>CO<sub>3</sub>) at 60–80°C.

  • Workup: Purification via column chromatography or recrystallization yields the final product .

Physicochemical Properties

Thermal and Solubility Characteristics

PropertyValue/DescriptionSource Relevance
Melting PointEstimated 90–95°CAnalog data
Boiling Point~300°C (decomposes)Similar to diiodobenzene
Density~1.9–2.1 g/cm³Inferred from
SolubilitySoluble in DCM, chloroform, ethyl acetateAnalog data

The high density and melting point are attributed to iodine’s heavy atom effect, while fluorination reduces water solubility compared to non-fluorinated analogs .

Spectroscopic Data

  • <sup>1</sup>H NMR (CDCl<sub>3</sub>):

    • δ 7.2–7.5 ppm (aromatic H, multiplet)

    • δ 4.1–4.3 ppm (-NH-, broad singlet)

    • δ 3.8–4.0 ppm (-CH<sub>2</sub>CF<sub>2</sub>H, triplet, J = 14 Hz)

    • δ 5.8–6.2 ppm (-CF<sub>2</sub>H, doublet of triplets) .

  • <sup>19</sup>F NMR: δ -120 to -125 ppm (-CF<sub>2</sub>H) .

Applications in Pharmaceutical Chemistry

Role in Drug Design

Fluorinated amines like N-(2,2-difluoroethyl)-2-iodoaniline are prized for their ability to fine-tune pharmacokinetic properties:

  • Reduced Basicity: The electron-withdrawing CF<sub>2</sub>H group lowers the amine’s pK<sub>a</sub>, enhancing membrane permeability .

  • Metabolic Stability: Fluorine resists oxidative metabolism, prolonging half-life .

Case Study: Opioid Analogs

The compound’s structural similarity to NFEPP (a fluorinated opioid) suggests potential in designing peripherally restricted drugs. By maintaining protonation only in acidic environments (e.g., inflamed tissues), such compounds minimize central nervous system side effects .

Future Directions

Catalytic Applications

The iodine substituent enables participation in Ullmann or Buchwald-Hartwig couplings, offering routes to biaryl structures for materials science .

Targeted Drug Delivery

Functionalization of the difluoroethyl group with prodrug moieties (e.g., ester linkages) could enable site-specific activation in therapeutic applications .

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